molecular formula C23H26N6O2 B11006105 3-(4-oxoquinazolin-3(4H)-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide

Cat. No.: B11006105
M. Wt: 418.5 g/mol
InChI Key: VUHLVIMSXHLCAW-UHFFFAOYSA-N
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Description

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE is a complex organic compound that features both quinazolinone and triazolopyridine moieties. These structural motifs are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE typically involves multi-step organic reactions. The quinazolinone moiety can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents. The triazolopyridine moiety is often prepared through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone moiety can yield quinazoline derivatives, while reduction of the triazolopyridine moiety can yield dihydro derivatives .

Scientific Research Applications

3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, while the triazolopyridine moiety can interact with nucleic acids and proteins, disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 4-quinazolinone, which also exhibits enzyme inhibitory activity.

    Triazolopyridine Derivatives: Such as 1,2,4-triazolo[4,3-a]pyridine, known for its antimicrobial properties.

Uniqueness

What sets 3-[4-OXO-3(4H)-QUINAZOLINYL]-N-(6-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLHEXYL)PROPANAMIDE apart is its dual functionality, combining the properties of both quinazolinone and triazolopyridine moieties. This unique combination enhances its potential as a multi-target therapeutic agent.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[6-([1,2,4]triazolo[4,3-a]pyridin-3-yl)hexyl]propanamide

InChI

InChI=1S/C23H26N6O2/c30-22(13-16-28-17-25-19-10-5-4-9-18(19)23(28)31)24-14-7-2-1-3-11-20-26-27-21-12-6-8-15-29(20)21/h4-6,8-10,12,15,17H,1-3,7,11,13-14,16H2,(H,24,30)

InChI Key

VUHLVIMSXHLCAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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